Isobutyl 2-diethylaminoethyl sulfide
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Overview
Description
Isobutyl 2-diethylaminoethyl sulfide is an organic compound with the molecular formula C10H23NS . This compound is characterized by the presence of an isobutyl group, a diethylaminoethyl group, and a sulfide linkage. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2-diethylaminoethyl sulfide typically involves the reaction of isobutyl halides with diethylaminoethyl thiol. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:
[ \text{Isobutyl Halide} + \text{Diethylaminoethyl Thiol} \rightarrow \text{this compound} + \text{Hydrogen Halide} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures a consistent supply of the compound with high purity. The reaction conditions are optimized to maximize yield and minimize the formation of impurities.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2-diethylaminoethyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The isobutyl and diethylaminoethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isobutyl 2-diethylaminoethyl sulfide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of isobutyl 2-diethylaminoethyl sulfide involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The sulfide group can undergo oxidation and reduction reactions, which can modulate the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Isobutyl 2-diethylaminoethyl methylphosphonothiolate: Similar structure but contains a phosphonothiolate group.
Diethylaminoethyl thiol: Contains the diethylaminoethyl group but lacks the isobutyl group.
Isobutyl thiol: Contains the isobutyl group but lacks the diethylaminoethyl group
Uniqueness
Isobutyl 2-diethylaminoethyl sulfide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
115986-18-0 |
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Molecular Formula |
C10H23NS |
Molecular Weight |
189.36 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-methylpropylsulfanyl)ethanamine |
InChI |
InChI=1S/C10H23NS/c1-5-11(6-2)7-8-12-9-10(3)4/h10H,5-9H2,1-4H3 |
InChI Key |
ZBDCZOMEKJDMLI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSCC(C)C |
Origin of Product |
United States |
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